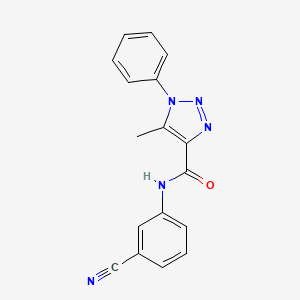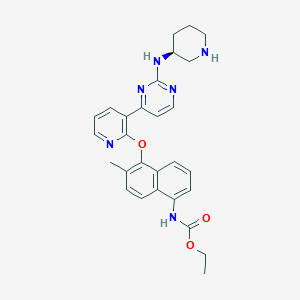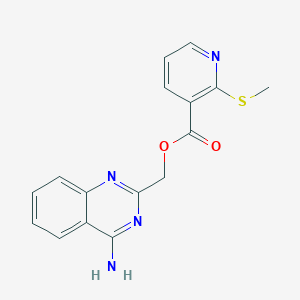
(4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both quinazoline and nicotinate moieties in this compound suggests it may exhibit unique pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be synthesized from anthranilic acid derivatives through cyclization reactions. The nicotinate moiety is then introduced via esterification reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its pharmacological properties are being explored for the treatment of diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its action can include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Nicotinate esters: These compounds have the nicotinate moiety and are used in various therapeutic applications.
Uniqueness
(4-Aminoquinazolin-2-yl)methyl 2-(methylthio)nicotinate is unique due to the combination of quinazoline and nicotinate moieties, which may confer distinct pharmacological properties. This dual functionality can enhance its potential as a therapeutic agent compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H14N4O2S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(4-aminoquinazolin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H14N4O2S/c1-23-15-11(6-4-8-18-15)16(21)22-9-13-19-12-7-3-2-5-10(12)14(17)20-13/h2-8H,9H2,1H3,(H2,17,19,20) |
Clé InChI |
SSTFTVQWXOJREG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)OCC2=NC3=CC=CC=C3C(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


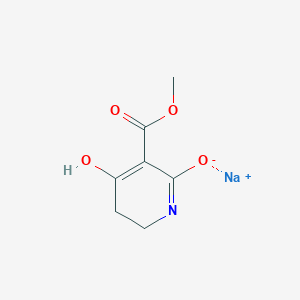


![3-[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362224.png)
![{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile](/img/structure/B13362225.png)
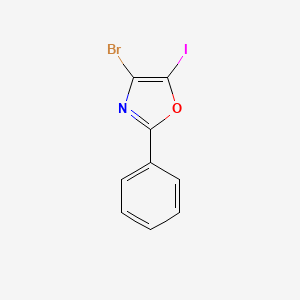
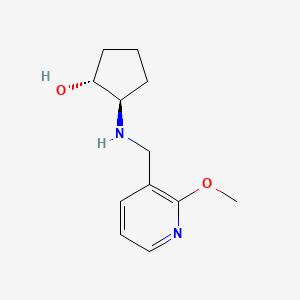
![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362243.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362248.png)

![2-Hydroxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13362266.png)
![2-hydroxy-4,6-dimethyl-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}pyridine-3-carboxamide](/img/structure/B13362267.png)
